molecular formula C27H22BrN3O6 B189794 1-(3-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)benzyl)-4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridin-1-ium bromide CAS No. 155862-95-6

1-(3-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)benzyl)-4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridin-1-ium bromide

Cat. No. B189794
CAS RN: 155862-95-6
M. Wt: 564.4 g/mol
InChI Key: DENNAQTZCPWYSQ-UHFFFAOYSA-M
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Description

1-(3-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)benzyl)-4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridin-1-ium bromide is a useful research compound. Its molecular formula is C27H22BrN3O6 and its molecular weight is 564.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)benzyl)-4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridin-1-ium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)benzyl)-4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridin-1-ium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)benzyl)-4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridin-1-ium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Heterocyclic Betaines :The compound 1-(3-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)benzyl)-4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridin-1-ium bromide is utilized in the synthesis of heterocyclic betaines. These betaines are formed by reacting alkyl 2H-azirine-2-carboxylates with 2-methoxy-2-oxo-1-(pyridin-1-ium-1-yl)ethan-1-ides, generated from pyridinium salts. The resultant betaines, existing as NH-tautomers, form dimers through N-H⋯O hydrogen bonds in the solid state. TD DFT calculations suggest that the long-wave absorption band in these betaines corresponds to intramolecular charge transfer between the pyrrole unit and the pyridinium group. The betaines’ absorption spectra shift in protic solvents, attributed to H-complex formation with the nucleophilic center of the molecular skeleton (Funt, Novikov, Starova, & Khlebnikov, 2018).

  • Triazolium Phenacyl Bromides Derivatives :1-(3-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)benzyl)-4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridin-1-ium bromide has been linked to the synthesis of unique ensembles containing pyrrole and 1,2,4-triazole. These compounds, substituted 1-(1H-pyrrol-3-yl)-4H-1,2,4-triazol-1-ium bromides, and 4-(1H-pyrrol-3-yl)-1H-1,2,4-triazol-4-ium bromides, are prepared from 2H-azirines and triazolium phenacyl bromides. They can undergo reductive debenzylation to yield substituted 1-(1H-pyrrol-3-yl)-4H-1,2,4-triazoles and 4-(1H-pyrrol-3-yl)-1H-1,2,4-triazoles. Theoretical studies indicate comparable thermodynamic stabilities of the betaines (triazoliumylpyrrolides) and pyrrolyltriazole NHCs in nonpolar solvents. These compounds exhibit interesting chemical behaviors, including the formation of 1- and 4-(1H-pyrrol-3-yl)-1H-1,2,4-triazole-5(4H)-thiones when treated with sulfur in the presence of a base (Funt, Tomashenko, Khlebnikov, Novikov, & Ivanov, 2016).

  • Photophysicochemical Properties :The compound has been involved in the synthesis of zinc(II) phthalocyanine with novel benzenesulfonamide derivative substituents, studying their spectroscopic, photophysical, and photochemical properties. The zinc(II) phthalocyanine demonstrates adequate photosensitizing abilities, particularly suitable for photocatalytic applications, due to the novel substituents which influence its photophysicochemical properties (Öncül, Öztürk, & Pişkin, 2021).

  • Crystal Structure and Molecular Interactions :The structure and properties of compounds related to this pyridin-1-ium bromide derivative have been extensively studied. For instance, the crystal structure of the triprolidinium cation in a related compound exhibits interesting N-H⋯O, O-H⋯O, and C-H⋯O interactions, along with π–π interactions between benzene rings. Such studies are crucial for understanding the molecular behavior and potential applications in material science and other fields (Dayananda, Butcher, Akkurt, Yathirajan, & Narayana, 2012).

  • Electrochromic Applications :Related pyrrole derivatives have been synthesized and their corresponding polydithienylpyrroles were electrosynthesized, showing potential applications in high-contrast electrochromic devices. These materials exhibit notable color changes and redox stability, making them promising for display technologies (Su, Chang, & Wu, 2017).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[[4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]methyl]benzoate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N3O6.BrH/c1-34-22-7-5-19(6-8-22)23-16-28-26(35-23)20-11-13-29(14-12-20)17-18-3-2-4-21(15-18)27(33)36-30-24(31)9-10-25(30)32;/h2-8,11-16H,9-10,17H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENNAQTZCPWYSQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=[N+](C=C3)CC4=CC(=CC=C4)C(=O)ON5C(=O)CCC5=O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22BrN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436750
Record name 1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide
Source EPA DSSTox
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Molecular Weight

564.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide

CAS RN

155862-95-6
Record name Pyridinium, 1-[[3-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]methyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155862-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide
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